![molecular formula C10H12BrN3O B1378710 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-29-4](/img/structure/B1378710.png)

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

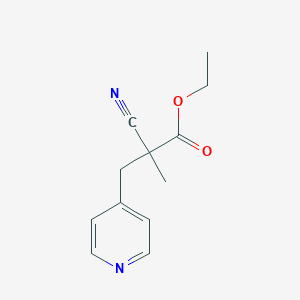

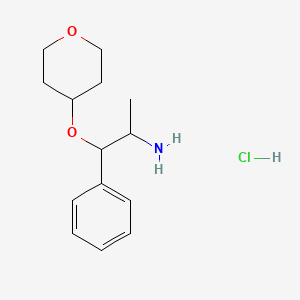

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H12BrN3O . It has a molecular weight of 270.13 g/mol . This compound is used in various chemical reactions and studies .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is determined by its molecular formula, C10H12BrN3O . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine include its molecular weight (270.13 g/mol), molecular formula (C10H12BrN3O), and its purity (min. 95%) . Other properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity in the reactions of 3(5)-aminopyrazoles leading to the formation of pyrazolo[1,5-a]pyrimidines have been a significant area of study. This research aims to clarify the significance of regio-orientation, especially in reactions involving unsymmetrical 1,3-bielectrophilic reagents. The controversy in literature regarding the substituent's regio-orientation on the pyrimidine ring underscores the importance of understanding the comparative nucleophilicity of the exocyclic NH2 group and the endocyclic NH in 3(5)-aminopyrazoles (M. Mohamed & A. M. Mahmoud, 2019).

Pharmaceutical Impurities of Proton Pump Inhibitors

Research on the novel methods of synthesizing omeprazole and the pharmaceutical impurities of proton pump inhibitors offers insights into the development of these drugs. This study highlights the importance of understanding pharmaceutical impurities, which can arise during the synthesis of proton pump inhibitors, such as incomplete oxidation leading to the formation of sulfone N-oxide. The review provides valuable information for researchers on novel impurities of omeprazole, which is chemically related to pyrazolo[1,5-a]pyrimidines (S. Saini et al., 2019).

Anti-Inflammatory Activities of Pyrimidines

The anti-inflammatory effects of pyrimidines have been attributed to their inhibitory responses against the expression and activities of several vital inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives. It highlights the potent anti-inflammatory effects of a large number of pyrimidines and offers future research directions for developing new pyrimidine-based anti-inflammatory agents (H. Rashid et al., 2021).

Synthesis and Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This comprehensive review analyzes the literature data of pyrimidine derivatives used in medical practice and emphasizes the potential of the pyrimidine core as a scaffold for developing new biologically active compounds. It serves as a foundation for further research into new effective and safe medicines (A. Chiriapkin, 2022).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNCWZQSPCKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)

![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)

![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)